2-(6,8-二氢-5H-咪唑并[2,1-c][1,4]恶嗪-3-基)乙胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of imidazo[2,1-c][1,4]oxazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. The presence of nitrogen atoms in the rings also suggests that the compound could exist in multiple tautomeric forms .Physical And Chemical Properties Analysis
Based on the compound’s structure, we can infer that it might have a high degree of stability and a relatively high melting point . The presence of nitrogen could also make the compound a potential base .科学研究应用
缓蚀剂
咪唑啉衍生物,包括与2-(6,8-二氢-5H-咪唑并[2,1-c][1,4]恶嗪-3-基)乙胺类似的结构,因其缓蚀性能而受到研究。例如,卤代咪唑啉衍生物已显示出作为盐酸溶液中低碳钢缓蚀剂的希望。这些化合物的缓蚀性能归因于它们在金属表面形成保护层的能力,从而防止腐蚀 (Zhang et al., 2015).
抗菌剂
某些咪唑啉和咪唑衍生物已合成并评估了其作为抗菌剂的潜力。这些化合物已针对各种细菌和真菌进行了测试,在某些情况下显示出良好的抗菌效果。合成方法通常涉及咪唑与其他化合物反应以产生具有潜在生物活性的衍生物 (Sawant, 2013).
杂环化合物的合成
杂环化合物的合成,包括咪唑稠合中间体,一直是一个重要的研究领域。由于其多样的生物活性,这些化合物对于药理学筛选非常有价值。合成涉及咪唑啉衍生物与各种亲核试剂的反应,导致双环和三环咪唑稠合中间体的形成 (Medaer & Hoornaert, 1999).
药物开发
咪唑啉和咪唑并[2,1-c][1,4]恶嗪衍生物已在药物开发的背景下得到探索,特别是对于它们的心血管作用和作为抗高血压剂的潜力。这些研究涉及衍生物的合成、评估它们对各种生物受体的亲和力以及评估它们对动物模型中血压和心率的影响 (Touzeau et al., 2003).
作用机制
未来方向
属性
IUPAC Name |
2-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c9-2-1-7-5-10-8-6-12-4-3-11(7)8;;/h5H,1-4,6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIOHCCZPYGOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2580207-72-1 |
Source
|
Record name | 2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。